3-Ethenylbenzonitrile

Description

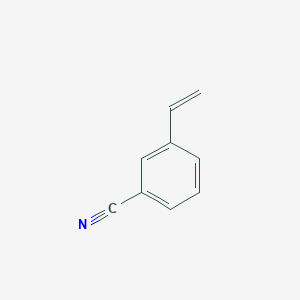

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIHXBYYQCPWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968030 | |

| Record name | 3-Ethenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-96-5 | |

| Record name | NSC3446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylbenzonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzonitrile, also known as 3-ethenylbenzonitrile or 3-cyanostyrene, is a bifunctional aromatic compound featuring both a vinyl group and a nitrile group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. Its structure allows for a diverse range of chemical transformations, enabling the synthesis of complex molecules with potential applications in drug discovery and the development of advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-vinylbenzonitrile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 3-vinylbenzonitrile, 3-cyanostyrene

-

Molecular Weight: 129.16 g/mol [2]

The structure of 3-vinylbenzonitrile consists of a benzene ring substituted with a vinyl (-CH=CH₂) group and a nitrile (-C≡N) group at positions 1 and 3, respectively.

Figure 1. Chemical structure of 3-vinylbenzonitrile.

Physicochemical Properties

The physical and chemical properties of 3-vinylbenzonitrile are summarized in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from structurally similar compounds, such as its isomer 4-vinylbenzonitrile and the parent compound benzonitrile.

| Property | Value | Reference |

| Physical State | Liquid (at room temperature) | |

| Boiling Point | 56-58 °C (at 10 mmHg) (for 4-vinylbenzonitrile) | [3] |

| Melting Point | -15 °C (for 4-vinylbenzonitrile) | [3] |

| Density | ~1 g/mL (for 4-vinylbenzonitrile) | [3] |

| Solubility | Immiscible with water. Likely soluble in common organic solvents such as toluene and chloroform. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-vinylbenzonitrile. Below are the expected spectral data based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-vinylbenzonitrile will exhibit characteristic signals for the vinyl and aromatic protons. The vinyl group will show a characteristic AMX spin system, with distinct signals for the geminal and vicinal protons, exhibiting both geminal and cis/trans coupling constants. The aromatic protons will appear as a complex multiplet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the vinyl, aromatic, and nitrile carbons. The nitrile carbon is expected to have a chemical shift in the range of 110-125 ppm. The vinyl carbons and the aromatic carbons will also show characteristic chemical shifts.

FT-IR Spectroscopy

The infrared spectrum of 3-vinylbenzonitrile will display characteristic absorption bands for the nitrile and vinyl functional groups. Key expected absorptions include:

-

-C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C stretch (vinyl): A medium-intensity band around 1630 cm⁻¹.

-

=C-H stretch (vinyl): Bands above 3000 cm⁻¹.

-

C-H stretch (aromatic): Bands around 3000-3100 cm⁻¹.

-

C-H out-of-plane bending (aromatic): Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum of 3-vinylbenzonitrile will show a molecular ion peak (M⁺) at m/z 129, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN (m/z 27) from the molecular ion.

Synthesis of 3-Vinylbenzonitrile

Several synthetic routes can be employed to prepare 3-vinylbenzonitrile. Two common and effective methods are the Wittig reaction and the Heck coupling reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. In this case, 3-vinylbenzonitrile can be synthesized from 3-formylbenzonitrile.

Experimental Protocol: Wittig Synthesis of 3-Vinylbenzonitrile

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension. The formation of the orange-red colored ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of 3-formylbenzonitrile in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-vinylbenzonitrile.

Heck Coupling Reaction

The Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. 3-Vinylbenzonitrile can be synthesized by the palladium-catalyzed coupling of 3-bromobenzonitrile with ethylene.

Experimental Protocol: Heck Coupling Synthesis of 3-Vinylbenzonitrile

-

Reaction Setup: In a pressure vessel, combine 3-bromobenzonitrile, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or DMF.

-

Reaction Execution: Seal the vessel and purge with ethylene gas.

-

Pressurize the vessel with ethylene to the desired pressure.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for several hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 3-vinylbenzonitrile.

Reactivity and Chemical Transformations

The dual functionality of 3-vinylbenzonitrile allows for a variety of chemical transformations at both the vinyl and nitrile groups.

-

Polymerization: The vinyl group can undergo radical, cationic, or anionic polymerization to form poly(3-vinylbenzonitrile). It can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The nitrile group can then be post-functionalized to introduce other functionalities into the polymer.

-

Reactions of the Vinyl Group: The vinyl group can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo reactions like epoxidation and dihydroxylation.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

The unique structure of 3-vinylbenzonitrile makes it a versatile intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science.

Pharmaceutical Intermediates

The benzonitrile moiety is a common structural motif in many biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are crucial for binding to biological targets. The vinyl group provides a handle for further molecular elaboration. For instance, derivatives of 3-vinylbenzonitrile could be explored in the synthesis of kinase inhibitors, which are a significant class of drugs used in cancer therapy. The vinyl group can be functionalized to introduce specific side chains that can interact with the active site of kinases like Janus kinases (JAKs).[5][6]

Materials Science

In materials science, 3-vinylbenzonitrile can be used as a monomer to synthesize polymers with specific properties. The presence of the polar nitrile group can enhance properties such as thermal stability and chemical resistance. These polymers may find applications in areas such as specialty plastics, resins, and coatings.

Safety and Handling

3-Vinylbenzonitrile should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Vinylbenzonitrile is a versatile and valuable chemical intermediate with significant potential in both academic research and industrial applications. Its unique bifunctional nature allows for a wide array of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including potential pharmaceutical agents and advanced materials. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, serving as a valuable resource for scientists and researchers in the field.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Methylamine Supplier. 2-(2-(4-(2-(3-Cyanophenyl)Vinyl)Phenyl)Vinyl)Benzonitrile. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). [Link]

-

PubChem. This compound. [Link]

-

ChemSynthesis. 4-vinylbenzonitrile. [Link]

-

PubMed. Design and synthesis of triple inhibitors of janus kinase (JAK), histone deacetylase (HDAC) and Heat Shock Protein 90 (HSP90). [Link]

-

PubMed. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. [Link]

Sources

- 1. 3-Vinylbenzonitrile CAS#: 5338-96-5 [m.chemicalbook.com]

- 2. This compound | C9H7N | CID 220543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and synthesis of triple inhibitors of janus kinase (JAK), histone deacetylase (HDAC) and Heat Shock Protein 90 (HSP90) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Cyanostyrene: A Technical Guide

Introduction

3-Cyanostyrene, also known as 3-vinylbenzonitrile, is an aromatic organic compound with the chemical formula C₉H₇N. Its structure, featuring a vinyl group and a nitrile group attached to a benzene ring at the meta position, makes it a valuable monomer for the synthesis of specialty polymers and a versatile building block in organic synthesis. The unique electronic properties arising from the interplay between the electron-withdrawing nitrile group and the conjugated vinyl system make its derivatives of interest in materials science and drug development.

A thorough understanding of the molecular structure and purity of 3-cyanostyrene is paramount for its application in research and industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule. This guide offers an in-depth analysis of the spectroscopic data of 3-cyanostyrene, providing insights for researchers, scientists, and drug development professionals. While experimental spectra for 3-cyanostyrene were not directly retrievable from the Spectral Database for Organic Compounds (SDBS) during the preparation of this guide, a comprehensive analysis is presented based on established spectroscopic principles, theoretical predictions, and comparative data from related compounds where available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum of 3-Cyanostyrene

The ¹H NMR spectrum of 3-cyanostyrene is predicted to exhibit a complex pattern of signals in the aromatic and vinylic regions. The protons on the benzene ring will show splitting patterns characteristic of a 1,3-disubstituted system, while the vinyl protons will appear as a distinct set of signals with characteristic cis, trans, and geminal coupling constants. The electron-withdrawing nature of the nitrile group will generally lead to a downfield shift of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Cyanostyrene

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H₂ | 7.7 - 7.8 | s (or narrow t) | |

| H₄ | 7.6 - 7.7 | ddd | J ≈ 7.8, 1.5, 1.2 |

| H₅ | 7.4 - 7.5 | t | J ≈ 7.8 |

| H₆ | 7.5 - 7.6 | dt | J ≈ 7.8, 1.2 |

| H₇ (vinyl) | 6.7 - 6.8 | dd | J ≈ 17.6, 10.9 |

| H₈ (vinyl, trans) | 5.8 - 5.9 | d | J ≈ 17.6 |

| H₈' (vinyl, cis) | 5.4 - 5.5 | d | J ≈ 10.9 |

Note: Predicted values are based on standard substituent effects and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region is expected to show four distinct signals for the four protons on the benzene ring. The proton at the 2-position (H₂), situated between the two substituents, is predicted to be the most downfield and may appear as a singlet or a narrow triplet due to small meta couplings. The remaining aromatic protons (H₄, H₅, and H₆) will exhibit complex splitting patterns due to ortho and meta couplings.

The vinyl group will give rise to three signals:

-

H₇ : The proton attached to the same carbon as the aromatic ring will appear as a doublet of doublets (dd) due to coupling with the two other vinyl protons (H₈ and H₈').

-

H₈ and H₈' : These two geminal protons are diastereotopic and will have different chemical shifts. They will each appear as a doublet, one with a large coupling constant (J ≈ 17.6 Hz) characteristic of a trans relationship to H₇, and the other with a smaller coupling constant (J ≈ 10.9 Hz) indicative of a cis relationship.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for obtaining a ¹H NMR spectrum of a liquid sample like 3-cyanostyrene.

Materials:

-

3-Cyanostyrene sample (5-20 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of 3-cyanostyrene and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.

-

Visualization of ¹H-¹H Coupling Network

Caption: Predicted ¹H-¹H spin-spin coupling network in 3-cyanostyrene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of different carbon environments.

Predicted ¹³C NMR Spectrum of 3-Cyanostyrene

3-Cyanostyrene has nine carbon atoms, all of which are in unique chemical environments and are therefore expected to produce nine distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyanostyrene

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C₁ (ipso-vinyl) | ~138 |

| C₂ | ~130 |

| C₃ (ipso-cyano) | ~113 |

| C₄ | ~133 |

| C₅ | ~129 |

| C₆ | ~132 |

| C₇ (vinyl) | ~136 |

| C₈ (vinyl) | ~117 |

| C₉ (nitrile) | ~119 |

Note: Predicted values are based on standard substituent effects and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum

The aromatic region is expected to show six signals, one for each of the six carbons of the benzene ring. The ipso-carbons (C₁ and C₃) directly attached to the substituents will have their chemical shifts significantly affected. The carbon of the nitrile group (C₉) will appear in the characteristic region for nitriles. The two vinyl carbons (C₇ and C₈) will have distinct chemical shifts, with the terminal CH₂ carbon (C₈) being more upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the main differences being the need for a higher sample concentration and a longer acquisition time due to the low natural abundance of the ¹³C isotope (1.1%).

Procedure Modifications for ¹³C NMR:

-

Sample Concentration: Use a higher concentration of the sample (20-50 mg in 0.6-0.7 mL of solvent).

-

Acquisition Parameters: A larger number of scans is typically required to achieve a good signal-to-noise ratio. A proton-decoupling pulse sequence is used to simplify the spectrum to single peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the presence of specific functional groups.

Expected Characteristic IR Absorptions for 3-Cyanostyrene

The IR spectrum of 3-cyanostyrene is expected to show characteristic absorption bands corresponding to the nitrile, vinyl, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Cyanostyrene

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C≡N stretch | 2220 - 2240 | Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| =C-H stretch (vinyl & aromatic) | 3100 - 3000 | Medium |

| C-H out-of-plane bend (vinyl) | 990 and 910 | Strong |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Interpretation of the Expected IR Spectrum

The most prominent and diagnostic peak in the IR spectrum of 3-cyanostyrene will be the strong absorption due to the C≡N stretching vibration. The presence of the vinyl group will be confirmed by the C=C stretch and the strong out-of-plane C-H bending bands. The aromatic ring will give rise to characteristic C=C stretching bands and C-H stretching and bending vibrations.

Experimental Protocol for FT-IR Spectroscopy of a Liquid Sample

Method: Attenuated Total Reflectance (ATR)

ATR is a convenient method for analyzing liquid samples with minimal sample preparation.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of 3-cyanostyrene onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing the fragmentation patterns.

Predicted Mass Spectrum of 3-Cyanostyrene

The molecular formula of 3-cyanostyrene is C₉H₇N, and its molecular weight is approximately 129.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 129.

Plausible Fragmentation Pathway

The molecular ion of 3-cyanostyrene is expected to undergo fragmentation, leading to the formation of several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 3-Cyanostyrene

| m/z | Proposed Fragment |

| 129 | [C₉H₇N]⁺˙ (Molecular Ion) |

| 128 | [C₉H₆N]⁺ (Loss of H˙) |

| 103 | [C₇H₅N]⁺˙ (Loss of C₂H₂) |

| 102 | [C₇H₄N]⁺ (Loss of HCN from m/z 129) |

| 76 | [C₆H₄]⁺˙ |

Visualization of Predicted Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-cyanostyrene in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Procedure:

-

Sample Introduction: A dilute solution of 3-cyanostyrene in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-cyanostyrene. Through the detailed analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers and professionals can gain a solid understanding of the key spectral features of this important molecule. The provided protocols serve as a practical starting point for the experimental characterization of 3-cyanostyrene and related compounds. While direct experimental data from the primary searched database was not available, the combination of theoretical predictions and established spectroscopic principles offers a robust framework for the structural elucidation and quality control of 3-cyanostyrene.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Introduction: The Significance of 3-Ethenylbenzonitrile in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of 3-Ethenylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, also known as 3-vinylbenzonitrile or 3-cyanostyrene, is a bifunctional organic molecule of significant interest in polymer chemistry and pharmaceutical development. Its structure, featuring both a reactive vinyl group and a polar nitrile moiety, makes it a versatile building block for creating complex molecular architectures. Understanding its fundamental physical properties, such as boiling point and solubility, is not merely an academic exercise; it is a critical prerequisite for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by validated experimental methodologies.

Section 1: Core Physicochemical Characteristics

The physical behavior of this compound is dictated by its molecular structure. The molecule consists of a benzene ring substituted with an ethenyl (vinyl) group and a cyano (nitrile) group at the meta position. This combination imparts a unique balance of polarity and reactivity.

Table 1: Summary of Key Physical Properties for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-vinylbenzonitrile, 3-cyanostyrene | [1] |

| Molecular Formula | C₉H₇N | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Boiling Point | Data not widely published; estimated to be similar to isomers. | |

| Appearance | Typically a liquid |

Note: Specific boiling point data for the 3-isomer is sparse in readily available literature, unlike its 4-isomer counterpart. However, reasonable estimations can be made based on structural similarities.

Section 2: Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to a gas.[2][3] This property is fundamentally governed by the strength of intermolecular forces.

Theoretical Framework: Intermolecular Forces at Play

The boiling point of this compound is influenced by a combination of forces:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) is highly polar, creating a significant dipole moment in the molecule. This leads to strong electrostatic attractions between adjacent molecules, requiring more energy (a higher temperature) to overcome.

-

Van der Waals Forces: The aromatic ring and vinyl group contribute to London dispersion forces. The relatively large surface area of the molecule allows for substantial temporary dipoles, further increasing the energy needed for vaporization.[3]

For context, the boiling point of the isomeric compound, 4-ethenylbenzonitrile (4-cyanostyrene), is reported as 56-58 °C at a reduced pressure of 10 mmHg.[4][5][6] The normal boiling point (at 760 mmHg) is cited as 245 °C.[7] It is chemically reasonable to assume that this compound will have a boiling point in a similar range due to its identical molecular weight and functional groups.

Experimental Protocol: Boiling Point Determination via the Capillary Method

This method, also known as the Siwoloboff method, is a reliable microscale technique for determining the boiling point of a liquid sample.

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Sample Introduction: Place a small amount (a few milliliters) of this compound into a fusion tube.

-

Assembly: Invert the sealed capillary tube and place it (open end down) into the fusion tube containing the liquid.

-

Heating: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., an oil bath or aluminum block).

-

Observation: Heat the bath gradually. As the temperature rises, air trapped in the capillary will slowly bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[2][8][9]

-

Confirmation: Record the temperature (t₁). Remove the heat source and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube (t₂) is recorded. The boiling point is the average of t₁ and t₂.

Causality Behind the Method: The principle relies on matching the vapor pressure of the liquid with the external pressure. The rapid stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.

Caption: A logical workflow for determining qualitative solubility.

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. Its high boiling point is attributable to the strong dipole-dipole interactions of the nitrile group and significant van der Waals forces. The molecule's dual polarity—a large nonpolar framework with a polar functional group—renders it insoluble in water but highly soluble in a broad spectrum of organic solvents. The experimental protocols detailed herein provide robust and reliable methods for verifying these essential physicochemical characteristics, which are fundamental to the successful application of this versatile compound in research and development.

References

Sources

- 1. This compound | C9H7N | CID 220543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Page loading... [wap.guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-CYANOSTYRENE CAS#: 3435-51-6 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 3-Ethenylbenzonitrile: Synthesis, Characterization, and Applications for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel and effective molecules. 3-Ethenylbenzonitrile, also known as 3-vinylbenzonitrile, emerges as a bifunctional building block of significant interest. Its structure, which marries a reactive vinyl group with a versatile nitrile functionality on a benzene core, offers a powerful platform for molecular elaboration. This guide provides an in-depth technical overview of this compound, encompassing its fundamental properties, synthesis, spectroscopic characterization, and applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in synthesis and development.

| Property | Value | Source |

| CAS Number | 5338-96-5 | [1] |

| Molecular Formula | C₉H₇N | [1] |

| Molecular Weight | 129.16 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-vinylbenzonitrile, 3-Cyanostyrene | [1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. Here, we delve into three robust and widely applicable methods: the Wittig reaction, the Heck coupling, and the Suzuki-Miyaura coupling.

Wittig Reaction: A Classic Carbonyl Olefination

The Wittig reaction stands as a cornerstone of alkene synthesis, offering a reliable method for the conversion of aldehydes and ketones to vinyl groups. In the context of this compound synthesis, this approach commences with the readily available 3-cyanobenzaldehyde.

Causality of Experimental Choices: The reaction proceeds via the formation of a phosphorus ylide from a phosphonium salt. Methyltriphenylphosphonium bromide is a common choice for the introduction of a methylene group due to its commercial availability and the well-established conditions for its conversion to the corresponding ylide. A strong, non-nucleophilic base such as n-butyllithium or sodium hydride is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. The solvent, typically an anhydrous ether like THF, is chosen for its ability to solvate the reagents and its inertness under the strongly basic reaction conditions.

Caption: Workflow for the synthesis of this compound via the Wittig Reaction.

Experimental Protocol: Wittig Olefination of 3-Cyanobenzaldehyde

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) to the stirred suspension. A characteristic color change to deep orange or yellow indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1 hour.

-

Aldehyde Addition: Dissolve 3-cyanobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Palladium-Catalyzed Cross-Coupling Reactions

For substrates where the nitrile functionality might be sensitive to the strongly basic conditions of the Wittig reaction, or when starting from a different precursor, palladium-catalyzed cross-coupling reactions offer a powerful alternative.

The Heck reaction facilitates the coupling of an aryl halide with an alkene. For the synthesis of this compound, this typically involves the reaction of 3-bromobenzonitrile with a suitable ethylene source.

Causality of Experimental Choices: The choice of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, like tri(o-tolyl)phosphine, is critical for an efficient catalytic cycle. A base, commonly a tertiary amine like triethylamine, is required to neutralize the hydrogen halide generated during the reaction. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is selected for its ability to dissolve the reactants and facilitate the catalytic process at elevated temperatures.

Caption: Schematic of the Heck Reaction for this compound synthesis.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of this compound via this route would typically involve the reaction of 3-bromobenzonitrile with a vinylboronic acid derivative.

Causality of Experimental Choices: A palladium catalyst, often in combination with a suitable ligand, is essential. A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation to the palladium center. A mixture of an organic solvent and water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.

Caption: Overview of the Suzuki-Miyaura Coupling for this compound synthesis.

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. For this compound, the spectrum will exhibit characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons will appear as a set of coupled multiplets, typically in the range of 5.5-7.0 ppm. The aromatic protons will appear as multiplets in the aromatic region, typically between 7.4 and 7.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. Key signals to expect include those for the two vinyl carbons, the aromatic carbons, and the nitrile carbon. The nitrile carbon typically appears in the range of 118-120 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying the key functional groups. A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The vinyl group will show characteristic C=C stretching and C-H bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight of approximately 129.16.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable building block in several areas of chemical research and development.

-

Medicinal Chemistry: The nitrile group is a common pharmacophore in drug molecules and can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.[2] The vinyl group provides a handle for further functionalization through reactions such as polymerization, hydroboration-oxidation, or Heck coupling. This allows for the construction of complex molecular scaffolds for the development of novel therapeutic agents. For instance, benzonitrile derivatives are key components in the synthesis of various kinase inhibitors used in cancer therapy.[1]

-

Materials Science: The vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of functional polymers with tailored properties. The presence of the polar nitrile group can influence the polymer's solubility, thermal stability, and adhesive properties.

-

Organic Synthesis: As a bifunctional molecule, this compound is a versatile intermediate for the synthesis of a wide range of more complex organic molecules. The vinyl and nitrile groups can be selectively reacted to introduce further complexity and build diverse molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidance can be inferred from related compounds like benzonitrile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of a reactive vinyl group and a modifiable nitrile functionality provides a powerful platform for the construction of complex molecules with applications in medicinal chemistry, materials science, and organic synthesis. A thorough understanding of its properties, synthetic routes, and safe handling practices, as outlined in this guide, will enable researchers to effectively utilize this compound in their pursuit of scientific innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. (n.d.). Retrieved from [Link]

-

The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Ethenylbenzonitrile for Research Applications

Introduction: 3-Ethenylbenzonitrile, also known as 3-Vinylbenzonitrile or 3-Cyanostyrene, is an aromatic nitrile compound with the chemical formula C₉H₇N.[1] Its bifunctional nature, featuring both a nitrile and a vinyl group, makes it a valuable building block in organic synthesis, polymer science, and the development of novel pharmaceutical intermediates. However, its utility in the laboratory is matched by a significant hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment and safe handling. By explaining the causality behind each procedural step, this document aims to instill a culture of safety that is both knowledgeable and proactive, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple routes of toxicity.[1][2] Its primary dangers lie in its acute toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause significant irritation.[1]

1.1 GHS Classification Summary

The hazards of this compound are concisely summarized by its GHS classification. This information should be reviewed before any handling of the material.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | (as above) | (as above) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | (as above) | (as above) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (as above) | (as above) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | (as above) | (as above) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | (as above) | (as above) |

| Source: Information synthesized from PubChem GHS Classification data.[1] |

1.2 Toxicological Insights

The GHS classification indicates that this compound poses a multi-faceted risk. Exposure through any primary route—ingestion, skin contact, or inhalation—can lead to harmful systemic effects.[1] The irritant properties are also significant; contact can cause inflammation and damage to the skin, eyes, and respiratory tract.[1]

While many aliphatic nitriles can be metabolized to release the highly toxic cyanide ion, aryl nitriles such as this compound are generally more chemically stable within the body.[3] However, the inherent toxicity of the molecule itself is sufficient to warrant stringent handling precautions. The primary toxic effect is acute, meaning symptoms can appear shortly after a single exposure.

Section 2: Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling hazardous chemicals is the "Hierarchy of Controls." This principle prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier between the researcher and the hazard.

Caption: The Hierarchy of Controls prioritizes engineering solutions.

2.1 Engineering Controls: The Primary Defense

Engineering controls are designed to isolate the chemical hazard from the laboratory environment and the user. Their use is non-negotiable when handling this compound.

-

Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4] This is the most critical engineering control as it captures vapors and aerosols at the source, preventing inhalation exposure.[4]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent, non-laboratory areas.[5]

-

Safety Equipment: A fully functional safety shower and eyewash station must be located in immediate proximity to the workstation.[6] Their location should be clearly marked and unobstructed.

2.2 Personal Protective Equipment (PPE): The Final Barrier

PPE is required to protect against dermal and ocular exposure from splashes, spills, or unforeseen contact.[7][8]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[4][9]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact but should be disposed of immediately upon any suspected contamination.[10] For prolonged handling or immersion, heavier gloves or double-gloving should be considered after consulting a glove compatibility chart. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[11]

-

Body Protection: A flame-resistant laboratory coat with long sleeves, fully buttoned, is required. Non-porous, closed-toe shoes must be worn to protect the feet from potential spills.[4]

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. In the rare event that engineering controls are insufficient or non-functional, a NIOSH-approved respirator with organic vapor cartridges must be used.[12] This requires prior medical clearance and fit-testing.[7]

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a detailed SOP is crucial for minimizing risk. These procedures should be incorporated into the experimental plan before any work begins.

3.1 Protocol for Weighing and Transferring

-

Preparation: Before retrieving the chemical, don all required PPE (goggles, lab coat, gloves).

-

Work Area Setup: Conduct all operations within a chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

-

Chemical Handling: Retrieve the container of this compound from its designated storage location. Keep the container tightly closed until you are ready to dispense it.[13]

-

Dispensing: Carefully dispense the required amount into a tared, sealed container. Use a spatula or pipette appropriate for the quantity. Avoid generating dust or aerosols.

-

Closure and Cleanup: Securely close the primary container immediately after dispensing. Use a disposable wipe dampened with an appropriate solvent (e.g., isopropanol) to decontaminate the exterior of the container and any tools used. Dispose of the wipe in the designated hazardous waste container.

-

Transport: If the dispensed chemical needs to be moved to another location in the lab, use a secondary containment vessel (e.g., a beaker or plastic tub).

3.2 Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental exposure or reaction.

-

Location: Store this compound in a cool, dry, and well-ventilated area designated for toxic chemicals.[13][14]

-

Access: The storage location should be locked or otherwise secured to restrict access to authorized personnel only, in accordance with the P405 "Store locked up" precautionary statement.[13][15]

-

Container: Keep the container tightly sealed to prevent the escape of vapors.[13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent violent reactions.[14]

Section 4: Emergency Procedures

Preparedness is a critical component of safety. All personnel must be familiar with these procedures before working with this compound.

4.1 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek professional medical attention following any exposure.[13]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Obtain immediate medical aid.[11][13]

-

Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[13][16] Remove contact lenses if present and easy to do. Obtain immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[11][13]

4.2 Accidental Release Protocol

A clear, rehearsed plan is necessary for managing spills effectively and safely.

Sources

- 1. This compound | C9H7N | CID 220543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. Storage and Handling of Livestock Medicines - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. 3m.com [3m.com]

- 9. fishersci.com [fishersci.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Theoretical Exploration of the Electronic Structure of 3-Cyanostyrene: A Guide for Researchers

Introduction: The Significance of Substituted Styrenes and the Unique Case of 3-Cyanostyrene

Substituted styrenes are a pivotal class of organic molecules, forming the backbone of numerous polymers and serving as versatile building blocks in organic synthesis. Their electronic properties, dictated by the nature and position of substituents on the benzene ring, are of fundamental interest in materials science and drug development. 3-cyanostyrene, with its electron-withdrawing cyano group and conjugating vinyl substituent at the meta position, presents a compelling case for theoretical investigation. Understanding its electronic structure is crucial for predicting its reactivity, spectroscopic behavior, and potential applications in the design of novel materials and pharmacologically active agents.

This technical guide provides a comprehensive theoretical framework for studying the electronic structure of 3-cyanostyrene. We will delve into the established computational methodologies, explore the anticipated electronic properties, and offer insights into the interplay between the cyano and vinyl functionalities in modulating the electronic landscape of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular orbital interactions and electronic transitions that govern the behavior of this intriguing molecule.

Methodology: A Roadmap for the Computational Investigation of 3-Cyanostyrene

The theoretical investigation of the electronic structure of 3-cyanostyrene necessitates the use of quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular properties with a high degree of accuracy.[1][2][3][4] A typical computational workflow for this purpose is outlined below.

Experimental Protocol: Computational Workflow

-

Molecular Geometry Optimization:

-

The initial step involves constructing the 3D structure of 3-cyanostyrene.

-

A geometry optimization is then performed to find the lowest energy conformation of the molecule.

-

The B3LYP functional combined with a 6-31G(d) or larger basis set is a commonly employed and reliable method for this purpose.[3][4]

-

Frequency calculations should be performed following optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Structure Calculations:

-

With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties.

-

These calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6][7]

-

The choice of functional and basis set can be benchmarked against experimental data for similar molecules if available.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The HOMO and LUMO are critical in determining the chemical reactivity and electronic properties of a molecule.[8]

-

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.[8] A smaller gap suggests higher reactivity.

-

Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

-

-

Excited State Calculations:

-

To understand the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.[1][9]

-

These calculations provide information about the vertical excitation energies and oscillator strengths of the electronic transitions.

-

Caption: Schematic representation of the predicted HOMO and LUMO energy levels for 3-cyanostyrene.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For 3-cyanostyrene, the MEP surface is expected to show:

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential will be localized around the nitrogen atom of the cyano group, indicating its nucleophilic character. The π-system of the vinyl group and the benzene ring will also exhibit negative potential.

-

Positive Potential (Blue): Regions of positive electrostatic potential will be found around the hydrogen atoms.

Quantitative Data Summary

| Parameter | Predicted Trend/Value | Significance |

| HOMO Energy | Lower than styrene | Indicates ease of ionization |

| LUMO Energy | Significantly lower than styrene | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Smaller than styrene | Higher reactivity, red-shifted absorption |

| Dipole Moment | Non-zero, significant magnitude | Indicates a polar molecule |

| First Excitation Energy (λmax) | Longer wavelength than styrene | Corresponds to the UV-Vis absorption maximum |

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the in-depth study of the electronic structure of 3-cyanostyrene. By employing established computational methods like DFT and TD-DFT, researchers can gain valuable insights into the molecule's frontier molecular orbitals, charge distribution, and spectroscopic properties. The presence of the electron-withdrawing cyano group at the meta position is predicted to significantly influence the electronic landscape, leading to a smaller HOMO-LUMO gap and enhanced reactivity compared to unsubstituted styrene.

Future work should focus on carrying out the detailed computational studies outlined in this guide to obtain precise quantitative data for 3-cyanostyrene. These theoretical predictions can then be validated through experimental spectroscopic studies, such as UV-Vis and NMR spectroscopy. A thorough understanding of the electronic structure of 3-cyanostyrene will undoubtedly pave the way for its rational application in the design of advanced materials and novel therapeutic agents.

References

- Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1976). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 54(23), 3649-3655.

- Jasiński, R., & Dresler, E. (2018). Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p).

- Burt, T. M., & Engle, K. M. (2016). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. Journal of the American Chemical Society, 138(49), 15931–15934.

- Tuna, D., & Witek, H. A. (2018).

- Wang, H., et al. (2022). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.

- Jhaa, G. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube.

- da Silva, J. P., et al. (2015). Synthesis, Spectroscopy Studies, and Theoretical Calculations of New Porphyrin−Pyrazoles. The Journal of Organic Chemistry, 80(15), 7521–7531.

- Ghuman, K. K., et al. (2022). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry, 46(34), 16377-16385.

- Scientist9279. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube.

- CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU.

- Tanner, R. M. (2000).

- Solc, R., et al. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938.

- Sheka, E. F. (2012). Computational synthesis of C₆₀ cyano- and azopolyderivatives. Journal of Molecular Modeling, 18(4), 1409–1420.

- McCarthy, M. C., et al. (2017). Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high. Physical Chemistry Chemical Physics, 19(2), 1033-1042.

- Chakraborty, D., & Roy, A. (2023). Exploring the Chemical Space of C H NO Isomers and Bimolecular Reactions with Hydrogen Cyanide and Formaldehyde: Insights into t. ChemRxiv.

- Weng, G. (2023).

- Fomperyne, J., et al. (2022). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Molecules, 27(19), 6543.

- Yarkony, D. R. (Ed.). (1995). Modern electronic structure theory. World Scientific.

- Bachrach, S. M. (2016). From C60 to Infinity: Large-Scale Quantum Chemistry Calculations of the Heats of Formation of Higher Fullerenes.

- El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6432.

- ResearchGate. (2025, August 10).

- MH Chem. (2022, July 31). How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. YouTube.

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 8). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] based on DFT.

- ResearchGate. (n.d.). Theoretical study of electronic structures of UNC and UCN.

- Baldauf, C., Blum, V., & Scheffler, M. (Eds.). (2019). Density-Functional Theory and Beyond: Novel Materials Discovery from Electronic-Structure Theory. Frontiers in Chemistry.

- ResearchGate. (n.d.).

- Slupski, M., et al. (2015). An ab initio study of TiC: A comparison of different levels of theory including density functional methods. The Journal of Chemical Physics, 143(22), 224308.

- Li, J., Xiao, H., & Dong, H. (2003). DFT and ab initio Studies on Stability and Isomerization of Benzofuroxan. CHEMICAL JOURNAL OF CHINESE UNIVERSITIES-CHINESE, 24(10), 1836-1839.

- Arbuznikov, A. V., Sheludyakova, L. A., & Burgina, E. B. (1995). Ab initio Study of Cyanoguanidine Isomers. Chemical Physics Letters, 240(4), 239-244.

Sources

- 1. mdpi.com [mdpi.com]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. researchgate.net [researchgate.net]

- 4. DFT and ab initio Studies on Stability and Isomerization of Benzofuroxan [cjcp.ustc.edu.cn]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Ethenylbenzonitrile: Commercial Availability, Synthesis, and Applications for the Research Professional

Introduction: The Strategic Value of a Bifunctional Building Block

3-Ethenylbenzonitrile, also known as 3-vinylbenzonitrile, is a versatile aromatic building block of significant interest to researchers in organic synthesis, materials science, and drug discovery. Its structure, featuring both a reactive vinyl group and a synthetically malleable nitrile moiety, offers a dual-handle for molecular construction. This guide provides an in-depth overview of its commercial availability, quality control specifications, safe handling, synthesis, and potential applications, with a focus on empowering researchers to effectively source and utilize this valuable compound.

Commercial Availability and Sourcing

This compound (CAS No. 5338-96-5) is available from a number of chemical suppliers catering to the research and development sector. Purity levels and available quantities can vary, so it is crucial for the researcher to select a supplier that meets the specific needs of their application. Below is a comparative table of representative suppliers.

| Supplier | Purity/Specification | Available Quantities | Storage Conditions |

| BLD Pharm | Not specified | Inquire | Sealed in dry, store in freezer, under -20°C[1] |

| CymitQuimica | Min. 95% | 50mg, 500mg | Inquire[2] |

| AK Scientific, Inc. | 95% | Inquire | Store long-term in a cool, dry place |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and specifications before purchase. A CoA will typically provide detailed information on the analytical methods used for quality control and the measured purity of the specific lot.

Quality Control and Characterization: Ensuring Experimental Integrity

The quality of this compound is paramount for obtaining reliable and reproducible experimental results. A multi-technique approach is essential for comprehensive characterization and quality control.

Core Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of the main component from any residual starting materials, by-products, or other impurities. The mass spectrum provides confirmation of the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial method for purity assessment, particularly for less volatile impurities. A reversed-phase HPLC method, using a C18 or similar column with a suitable mobile phase (e.g., acetonitrile/water gradient), can effectively separate this compound from related aromatic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum will show characteristic signals for the vinyl protons and the aromatic protons, with coupling patterns that confirm their relative positions. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, namely the nitrile (C≡N) and vinyl (C=C) groups, which will have characteristic absorption bands.

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

Caption: Quality Control Workflow for this compound.

Safe Handling and Storage

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Based on the GHS classification, it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses with side-shields or goggles.

-

A lab coat is mandatory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Some suppliers recommend storage in a freezer at -20°C for long-term stability.[1]

Synthetic Approaches: A Practical Perspective

The synthesis of this compound can be achieved through several established organometallic cross-coupling reactions. The Heck and Suzuki reactions are particularly well-suited for this transformation, starting from readily available precursors.

Palladium-Catalyzed Heck Reaction

The Heck reaction provides a direct method for the vinylation of an aryl halide.[4] In the case of this compound, this would involve the coupling of 3-bromobenzonitrile with a vinylating agent, such as ethylene or a vinylboronic acid derivative, in the presence of a palladium catalyst and a base.

Caption: Heck Reaction schematic for this compound.

Illustrative Protocol for Heck Reaction:

-

Reaction Setup: To a dried reaction vessel, add 3-bromobenzonitrile, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable base (e.g., triethylamine or potassium carbonate).

-

Solvent Addition: Add a dry, degassed solvent such as acetonitrile or DMF.

-

Vinylation: Introduce the vinylating agent. If using ethylene gas, the reaction is typically performed under a positive pressure of ethylene.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling offers another robust method, reacting an organoboron compound with an organohalide.[7][8][9] For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzonitrile with vinylboronic acid or a vinylboronate ester.

Caption: Suzuki Coupling schematic for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical research, with potential applications in drug discovery and development.

Monomer for Functional Polymers

The vinyl group of this compound allows it to act as a styrenic monomer in polymerization reactions. The incorporation of the nitrile functionality into the polymer backbone can impart unique properties, such as increased polarity and the potential for post-polymerization modification. Such functionalized polymers are of interest for biomedical applications, including the development of biocompatible materials and drug delivery systems.[10][11][12][13][14] For instance, copolymers containing nitrile groups may exhibit altered solubility, thermal stability, or drug-loading capacity.

Scaffold for Medicinal Chemistry

In medicinal chemistry, the aromatic ring and the two functional groups of this compound provide multiple points for diversification.[15][16] The vinyl group can undergo a variety of transformations, including oxidation, reduction, and addition reactions, to introduce new functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. These transformations allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Aromatic compounds are prevalent in pharmaceuticals, and the ability to introduce diverse substituents onto the benzonitrile core is a key strategy in lead optimization.[15][16]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for researchers in various scientific disciplines. Its unique combination of a reactive vinyl group and a versatile nitrile functionality makes it a valuable tool for the synthesis of novel polymers and small molecules. By understanding its sourcing, handling, and synthetic utility, researchers can effectively leverage this compound to advance their scientific endeavors.

References

-

Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Intro to Organometallics: The Heck Reaction. Odinity. [Link]

- Biocompatible Polymeric Materials Intended for Drug Delivery and Therapeutic Applic

-

Biocompatible Single-Chain Polymer Nanoparticles for Drug Delivery—A Dual Approach. ACS Applied Materials & Interfaces. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che. Journal of Chemical and Pharmaceutical Research. [Link]

-

SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. [Link]

-

Heck reaction. Wikipedia. [Link]

-

How Are Biocompatible Polymers Used In Drug Delivery?. Chemistry For Everyone. [Link]

-

HPLC analytical Method development: an overview. PharmaCores. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Unknown Source. [Link]

-

ChemInform Abstract: Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Certificate of Analysis. Thermo Fisher Scientific. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Unknown Source. [Link]

-

This compound. PubChem. [Link]

-

Certificate of Analysis. Thermo Fisher Scientific. [Link]